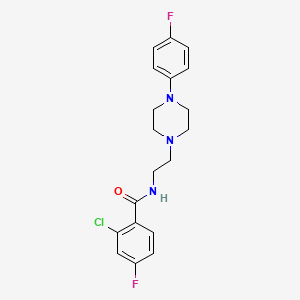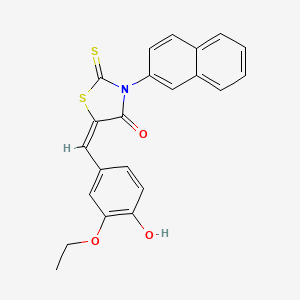
(E)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(naphthalen-2-yl)-2-thioxothiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(naphthalen-2-yl)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C22H17NO3S2 and its molecular weight is 407.5. The purity is usually 95%.
BenchChem offers high-quality (E)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(naphthalen-2-yl)-2-thioxothiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(naphthalen-2-yl)-2-thioxothiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
- Rhodanine-3-acetic acid derivatives, closely related to the compound , have shown significant antimicrobial properties. For instance, one derivative demonstrated high activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) of 8-16µM. These compounds also showed activity against non-tuberculous mycobacteria and Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus ((Krát ký, Vinšová, & Stolaříková, 2017)).
Anti-Parkinson's Activity
- A study synthesizing novel 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)] acetamide derivatives, closely related to the compound , revealed their potential in anti-Parkinson's activity. Some compounds exhibited potent free radical scavenging activity and showed significant activity in a 6-OHDA lesioned rat model of Parkinson's disease ((Gomathy, Antony, Elango, Singh, & Gowramma, 2012)).
Antibacterial Activity of Derivatives
- Derivatives of 2-thioxothiazolidin-4-one have been synthesized and screened for their antibacterial activity against both Gram-positive and Gram-negative bacteria. Some compounds showed good to moderate activity, comparable to standard drugs like Ampicillin ((PansareDattatraya & Devan, 2015)).
Cytotoxicity Study
- Research on 2-(naphthalen-1-yl)-methylimidazo[2,1-b][1,3,4]thiadiazole derivatives showed that some compounds were potent against various cancer cell lines, suggesting their potential in cancer treatment ((Choodamani et al., 2021)).
Antimicrobial, Anticancer Evaluation and QSAR Studies
- A series of 4-thiazolidinone derivatives were synthesized and evaluated for antimicrobial and anticancer potentials. Some derivatives were found to be effective antimicrobial agents and active anticancer agents ((Deep et al., 2016)).
Anticancer Evaluation
- Another study focused on the synthesis of various derivatives, including reactions with nucleophiles for anticancer evaluation. Some newly synthesized compounds showed potential as anticancer agents ((Gouhar & Raafat, 2015)).
Computational and Pharmacological Evaluation for Toxicity and Antioxidant Actions
- Computational and pharmacological studies of novel derivatives revealed their potential in toxicity assessment, tumour inhibition, antioxidant, analgesic, and anti-inflammatory actions ((Faheem, 2018)).
properties
IUPAC Name |
(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-naphthalen-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO3S2/c1-2-26-19-11-14(7-10-18(19)24)12-20-21(25)23(22(27)28-20)17-9-8-15-5-3-4-6-16(15)13-17/h3-13,24H,2H2,1H3/b20-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMUWEUHTBOGSTD-UDWIEESQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC4=CC=CC=C4C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC4=CC=CC=C4C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

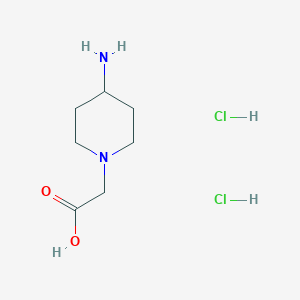
![2-(ethyl(m-tolyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-3-methylbutanoate](/img/structure/B2444672.png)

![[5-(Hydroxymethyl)-2-thienyl]methanol](/img/structure/B2444674.png)
![N-(3-chlorophenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B2444676.png)
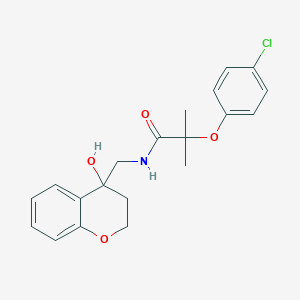
![N-(1-cyanocyclopropyl)-5-[(phenylcarbamoyl)amino]thiophene-2-carboxamide](/img/structure/B2444678.png)
![6-{[(2,6-Dichlorophenyl)sulfanyl]methyl}-2-sulfanyl-4-pyrimidinol](/img/structure/B2444682.png)


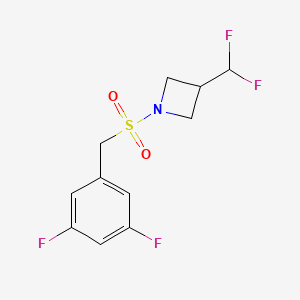

![1-[1-amino-5-(3-methylphenyl)-7,8-dihydro-6H-cyclopenta[d]thieno[2,3-b]pyridin-2-yl]-1-ethanone](/img/structure/B2444690.png)
